molecular formula C14H22O6S B1677527 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 62921-74-8

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1677527
CAS RN: 62921-74-8
M. Wt: 318.39 g/mol
InChI Key: IUDNRKGPFWUYIC-UHFFFAOYSA-N
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Patent
US05714606

Procedure details

Toluenesulfonyl chloride (7.15 g, 37.5 mmol) was added to a solution of triethyleneglycol monomethyl ether (5.0 ml, 5.13 g, 31.2 mmol) in 100 ml pyridine. The solution was stirred at RT overnight, the solvent removed and the residue extracted twice with CH2Cl2, washed with 0.1N HCl, water, NaHCO3, brine, dried with MgSO4 and evaporated. 4.5 g crude product was obtained (45%). 1H NMR: (CDCl3, 200 MHz) d 7.80 (d, 2H, ArH), 7.33 (d, 2H, ArH), 4.15 (t, 2H, TsOCH2), 3.80-3.45 (m, 10H, OCH3), 3.36 (d, 3H, OCH3), 2.44 (s, 3H, ArCH3).
Quantity
7.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH3:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][OH:22].N1C=CC=C[CH:24]=1>>[CH2:21]([O:22][S:7]([C:2]1[CH:1]=[CH:6][C:5]([CH3:24])=[CH:4][CH:3]=1)(=[O:8])=[O:9])[CH2:20][O:19][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][CH3:12]

Inputs

Step One
Name
Quantity
7.15 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)Cl)C
Name
Quantity
5 mL
Type
reactant
Smiles
COCCOCCOCCO
Name
Quantity
100 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed
EXTRACTION
Type
EXTRACTION
Details
the residue extracted twice with CH2Cl2
WASH
Type
WASH
Details
washed with 0.1N HCl, water, NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(COCCOCCOC)OS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.